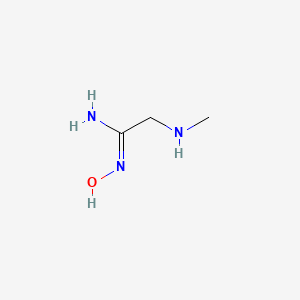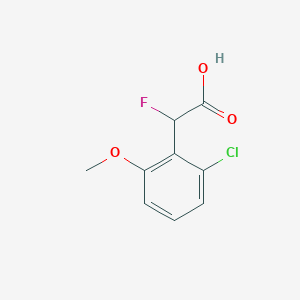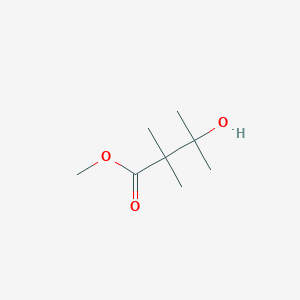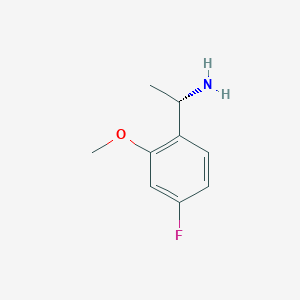
1-(3-Methylthiophen-2-yl)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylthiophen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₀S₂ and a molecular weight of 158.28 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group and an ethanethiol group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of thiol compounds often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a widely used method. This process can be adapted for the large-scale production of this compound by optimizing reaction conditions such as temperature, pressure, and catalyst type .
化学反应分析
Types of Reactions
1-(3-Methylthiophen-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R’).
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
1-(3-Methylthiophen-2-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials such as conductive polymers and as a precursor in the synthesis of other thiophene derivatives
作用机制
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1-(5-Methylthiophen-2-yl)ethane-1-thiol: Similar structure but with the methyl group at a different position on the thiophene ring.
2-Acetyl-3-methylthiophene: Contains an acetyl group instead of an ethanethiol group.
Uniqueness
The presence of both a thiophene ring and a thiol group makes it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C7H10S2 |
|---|---|
分子量 |
158.3 g/mol |
IUPAC 名称 |
1-(3-methylthiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10S2/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
InChI 键 |
YFCYJODJWSZWRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)

amine](/img/structure/B15272421.png)

![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)






